molecular formula C7H7NO3 B14859263 4-Hydroxy-2-methoxynicotinaldehyde

4-Hydroxy-2-methoxynicotinaldehyde

Cat. No.: B14859263
M. Wt: 153.14 g/mol
InChI Key: CCEPUNNULPZSRB-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methoxynicotinaldehyde is an organic compound with the molecular formula C8H7NO3 It is a derivative of nicotinaldehyde, characterized by the presence of a hydroxyl group at the 4-position and a methoxy group at the 2-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-methoxynicotinaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-2-methoxypyridine with an appropriate aldehyde precursor under controlled conditions. The reaction typically requires a catalyst and specific reaction conditions, such as temperature and pH, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-methoxynicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Hydroxy-2-methoxynicotinaldehyde has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.

    Medicine: Research explores its potential as a therapeutic agent due to its biological activity.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methoxynicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. Its hydroxyl and methoxy groups play a crucial role in binding to active sites, thereby modulating the activity of the target enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2-methoxycinnamaldehyde
  • 4-Hydroxy-2-quinolones
  • 2-Hydroxy-4-methoxybenzaldehyde

Uniqueness

4-Hydroxy-2-methoxynicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

2-methoxy-4-oxo-1H-pyridine-3-carbaldehyde

InChI

InChI=1S/C7H7NO3/c1-11-7-5(4-9)6(10)2-3-8-7/h2-4H,1H3,(H,8,10)

InChI Key

CCEPUNNULPZSRB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)C=CN1)C=O

Origin of Product

United States

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